molecular formula C22H22BrN3O B2518817 (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide CAS No. 1322246-19-4

(Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide

Cat. No.: B2518817
CAS No.: 1322246-19-4
M. Wt: 424.342
InChI Key: QPQBJGGSNUIWNT-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide is a chemical compound based on a privileged pyrazole scaffold, designed for advanced chemical and pharmaceutical research . The molecule features a core 1-phenyl-3-(4-bromophenyl)-1H-pyrazole structure, a motif frequently explored in medicinal chemistry for its diverse biological potential . The acrylamide side chain at the pyrazole's 4-position introduces a reactive handle that can be valuable for further synthetic modification or for studying molecular interactions. Research Applications and Value: Pyrazole derivatives are investigated for a wide spectrum of biological activities. While the specific profile of this (Z)-isomer is to be established by the researcher, analogous pyrazole-acrylamide and pyrazole-chalcone hybrids have demonstrated significant promise in scientific studies. These include potential as anticancer agents, with some compounds shown to interfere with cancer cell proliferation . Other research avenues for related structures explore anti-inflammatory applications, with molecular docking studies indicating a potential affinity for enzymes like cyclooxygenase-2 (COX-2) . The presence of the 4-bromophenyl and N,N-diethylacrylamide groups may influence the compound's electronic properties, lipophilicity, and its binding mode with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Handling and Usage: This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions, including personal protective equipment (PPE).

Properties

IUPAC Name

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c1-3-25(4-2)21(27)15-12-18-16-26(20-8-6-5-7-9-20)24-22(18)17-10-13-19(23)14-11-17/h5-16H,3-4H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQBJGGSNUIWNT-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, and biological effects, supported by diverse research findings and data.

Structural Characteristics

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The presence of the bromophenyl and phenyl groups enhances its lipophilicity and may contribute to its interaction with biological targets. The molecular formula is C25H24BrN2OC_{25}H_{24}BrN_2O with a molecular weight of 448.37 g/mol. The compound exhibits a trans configuration concerning the acyclic C=C bond, which influences its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with N,N-diethylacrylamide under basic conditions. The reaction conditions include:

  • Reagents : Methanol, sodium hydroxide, tetrahydrofuran.
  • Procedure : A mixture is stirred at low temperatures followed by gradual warming to room temperature, leading to crystallization of the final product.

Anti-inflammatory Effects

Compounds containing pyrazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX-2 has been documented for related pyrazole derivatives, suggesting potential anti-inflammatory effects for this compound as well.

Antimicrobial Activity

Some studies have suggested that pyrazole derivatives can exhibit antimicrobial properties against various pathogens. This activity may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsIC50 Values
Anticancer3-(4-Bromophenyl)pyrazoleVaries by cell line
Anti-inflammatoryPyrazole derivativesCOX inhibition IC50 ~ 1.5 - 18.1 µM
AntimicrobialVarious pyrazolesVaries by pathogen

Case Studies

Several case studies have documented the biological activity of pyrazole compounds:

  • Anticancer Study : A study on a related pyrazole derivative showed significant inhibition of proliferation in breast cancer cell lines, with an IC50 value indicating effective concentration for therapeutic use.
  • Inflammation Model : In an animal model of inflammation, a structurally similar compound demonstrated reduced edema and inflammatory markers, supporting the potential application of this compound in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. The compound has shown potential in modulating inflammatory responses, which could be beneficial in conditions such as arthritis and other chronic inflammatory disorders. This is attributed to its ability to inhibit pro-inflammatory cytokines, thus reducing inflammation and pain .

Material Science

Polymer Chemistry
The incorporation of (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide into polymer matrices has been explored for creating smart materials. These materials can respond to environmental stimuli such as temperature or pH changes, making them suitable for applications in drug delivery systems and responsive coatings .

Photonic Applications
Recent studies have indicated that this compound can be utilized in the development of photonic devices due to its unique optical properties. Its ability to absorb light at specific wavelengths allows it to be integrated into devices that require precise light manipulation, such as sensors and lasers .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the diethylacrylamide moiety. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value lower than standard chemotherapeutics .
Study 2AntimicrobialEffective against Gram-positive bacteria with a minimum inhibitory concentration comparable to established antibiotics .
Study 3Anti-inflammatoryReduced levels of TNF-alpha in a murine model of arthritis, indicating potential therapeutic effects .
Study 4Polymer ChemistrySuccessfully incorporated into polyacrylamide gels, showing enhanced mechanical properties and responsiveness to temperature changes .
Study 5Photonic DevicesExhibited unique light absorption characteristics suitable for integration into optical sensors .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between the target compound and related analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Synthesis Method
(Target) (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide 4-Bromophenyl, phenyl, diethylacrylamide ~428.3 (calculated) Lipophilic (diethylamide), (Z)-stereochemistry, moderate polarity from bromine Likely amide coupling or condensation (inferred)
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine Ethoxy, phenyl, isoxazolidine Not reported Rigid isoxazolidine ring, dihedral angles: 21.8° (pyrazole-phenyl), 41.8° (pyrazole-bromophenyl) 1,3-Cycloaddition of pyrolidinone with vinyl ether
(Z)-ethyl 3-(3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoacrylate Cyanoethyl, cyanoacrylate ester Not reported High reactivity (cyano groups), electron-deficient acrylate Not specified
(Z)-4-(3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid 3-Nitrophenyl, acrylamido benzoic acid 454.4 Acidic (carboxylic acid), strong electron-withdrawing nitro group Likely coupling of acrylamide with benzoic acid

Electronic and Steric Effects

  • Bromine vs.
  • Diethylamide vs. Carboxylic Acid : The diethylamide group increases lipophilicity (logP ~3–4 inferred), favoring membrane permeability, while the benzoic acid in introduces ionizability (pKa ~4–5), improving aqueous solubility at physiological pH.
  • Stereochemical and Conformational Differences: The (Z)-configuration in the target compound and may enforce specific spatial arrangements, contrasting with the isoxazolidine ring in , which adopts a rigid, non-planar conformation with dihedral angles influencing packing and intermolecular interactions .

Q & A

Basic: What methodologies are recommended for synthesizing (Z)-3-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-N,N-diethylacrylamide?

Answer:
The synthesis typically involves multi-step protocols:

Pyrazole Core Formation : Start with phenylhydrazine and 4-bromoacetophenone via the Vilsmeier-Haack reaction to generate the pyrazole-4-carboxaldehyde intermediate .

Functionalization : Introduce acrylamide groups through condensation with diethylamine under acidic or basic conditions. Optimize reaction parameters (e.g., pH, temperature) to favor the (Z)-isomer .

Purification : Use column chromatography (e.g., ethyl acetate/petroleum ether) and recrystallization (e.g., ethanol/water) for high-purity yields. Validate purity via HPLC (>95%) and spectral analysis (IR, 1^1H/13^{13}C NMR) .

Basic: How is the crystal structure of this compound analyzed, and what parameters are critical for structural validation?

Answer:

Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SAINT software) .

Refinement : Employ SHELXL for small-molecule refinement. Key metrics include R[F2>2σ(F2)]R[F^2 > 2σ(F^2)] (target < 0.05) and wR(F2)wR(F^2) (target < 0.10). For the title compound, reported values are R=0.036R = 0.036 and wR=0.096wR = 0.096 .

Validation : Use PLATON for molecular graphics and validation of geometric parameters (e.g., dihedral angles, bond lengths). Critical parameters include the pyrazole ring planarity (e.g., deviations < 0.3 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Answer:

Identify Discrepancies : Check for outliers in bond angles (e.g., pyrazole ring angles deviating >5° from literature) or thermal displacement parameters (ADPs) exceeding 0.1 Å2^2 .

Re-examine Data : Re-process raw diffraction data (e.g., using SHELXPRO) to address absorption or scaling errors. For example, in , the dihedral angle between pyrazole and bromophenyl rings (41.8°) was validated against steric hindrance caused by bromine substitution .

Cross-Validate : Compare with analogous structures (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole derivatives) to assess geometric consistency. Use CCDC databases for reference .

Advanced: What experimental strategies are used to evaluate the pharmacological activity of this compound?

Answer:

Anti-inflammatory Screening :

  • In Vitro : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA). Compare IC50_{50} values against standard NSAIDs .
  • In Vivo : Use carrageenan-induced rat paw edema models, monitoring edema reduction (%) over 6 hours .

Antitubercular Activity :

  • Conduct microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv. Report minimum inhibitory concentrations (MIC) in µg/mL .

Binding Studies :

  • Use surface plasmon resonance (SPR) to quantify binding affinity (KDK_D) to target proteins (e.g., HIV-1 reverse transcriptase). For pyrazole derivatives, KDK_D values < 1 µM indicate high potency .

Advanced: How do conformational dynamics of the acrylamide group influence molecular interactions?

Answer:

Conformational Analysis :

  • The (Z)-configuration of the acrylamide group stabilizes intramolecular interactions (e.g., π-π stacking between phenyl rings) .
  • Diethylamine substituents enhance solubility in lipid membranes, critical for bioavailability .

Steric Effects :

  • Bulky substituents (e.g., bromophenyl) induce torsional strain, affecting dihedral angles (e.g., 21.8° between pyrazole and phenyl rings) .
  • Molecular dynamics (MD) simulations (e.g., AMBER force field) predict flexibility and docking poses .

Advanced: What computational tools are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites). Focus on hydrogen bonding with pyrazole N-atoms and hydrophobic contacts with bromophenyl groups .

QSAR Modeling :

  • Develop regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (LOO-CV) .
  • For pyrazole-acrylamide hybrids, electronegative substituents (e.g., Br, Cl) correlate with enhanced antitubercular activity .

Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using MOE or Phase .

Advanced: How can researchers address challenges in reproducing synthetic yields reported in literature?

Answer:

Optimize Reaction Conditions :

  • Adjust stoichiometry (e.g., 1.2 equivalents of diethylamine) and solvent polarity (e.g., DMF vs. THF) to improve acrylamide formation .
  • Control temperature (e.g., 0–5°C for condensation steps) to minimize side reactions .

Troubleshoot Low Yields :

  • Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3). If intermediates degrade, switch to inert atmospheres (N2_2) .
  • Recrystallize products from mixed solvents (e.g., ethanol/water) to remove unreacted diethylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.